Citric acid trisodium salt hydrate

Description

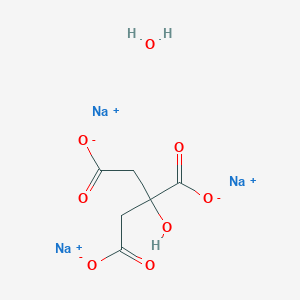

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

trisodium;2-hydroxypropane-1,2,3-tricarboxylate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O7.3Na.H2O/c7-3(8)1-6(13,5(11)12)2-4(9)10;;;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;;;1H2/q;3*+1;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIDNTKRVKSLDB-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Na3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2040781 | |

| Record name | Sodium citrate tribasic hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

SOLID IN VARIOUS FORMS. | |

| Record name | SODIUM CITRATE PENTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1220 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Solubility in water: good | |

| Record name | SODIUM CITRATE PENTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1220 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

6858-44-2 | |

| Record name | Sodium citrate tribasic hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2040781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, sodium salt, hydrate (2:6:11) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM CITRATE PENTAHYDRATE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1220 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Advanced Chemical Characterization and Structural Investigations

Crystallographic Analysis of Hydrate (B1144303) Forms

The crystalline structure of trisodium (B8492382) citrate (B86180) is significantly influenced by its hydration state. Different hydrate forms, including anhydrous, dihydrate, and pentahydrate, exhibit distinct crystallographic properties.

Single-crystal X-ray diffraction (XRD) is a powerful technique for elucidating the precise three-dimensional arrangement of atoms within a crystal. ub.edu Studies on trisodium citrate hydrates have revealed the specific crystal systems and space groups for each form.

Anhydrous Trisodium Citrate (Na₃C₆H₅O₇): The crystal structure of the anhydrous form has been solved and refined using synchrotron X-ray powder diffraction data. nih.govresearchgate.net It features a complex three-dimensional framework. nih.govresearchgate.netosti.gov

Trisodium Citrate Dihydrate (Na₃C₆H₅O₇·2H₂O): The dihydrate form crystallizes in the monoclinic system and belongs to the C2/c space group. hep.com.cncrystallography.net

Trisodium Citrate Pentahydrate (Na₃C₆H₅O₇·5.5H₂O): The pentahydrate is identified as having an orthorhombic crystal structure with the space group Pnma. hep.com.cnacadpubl.eu Note that this form is sometimes referred to as a 5.5-hydrate. hep.com.cnresearchgate.net

The crystallographic data for these forms are summarized in the table below.

| Compound | Crystal System | Space Group | Cell Parameters |

| Trisodium Citrate Dihydrate | Monoclinic | C2/c | a = 15.7044 Å, b = 12.501 Å, c = 11.2837 Å, β = 103.584° crystallography.net |

| Trisodium Citrate Pentahydrate | Orthorhombic | Pnma | a = 6.45 Å, b = 16.55 Å, c = 26.57 Å, α = β = γ = 90° acadpubl.eu |

Cell parameters for the anhydrous form are not detailed in the provided search results.

Hydrogen bonding plays a critical role in stabilizing the crystal structures of trisodium citrate hydrates. In the hydrated forms, water molecules form extensive networks with the citrate ions. researchgate.netdiva-portal.org

In trisodium citrate dihydrate , the structure consists of a complex network of citrate and sodium ions, with additional stability provided by hydrogen bonds formed between the citrate ions and the water of crystallization. researchgate.netdiva-portal.orgresearchgate.net

The anhydrous form , lacking water of crystallization, exhibits more limited hydrogen bonding. Its structure is characterized by an intramolecular hydrogen bond between the hydroxyl group and a terminal carboxylate oxygen atom, and an intermolecular hydrogen bond between a methylene (B1212753) group and the hydroxyl oxygen atom. nih.govresearchgate.netosti.gov

The coordination environment describes the arrangement of atoms or ions immediately surrounding a central ion. In trisodium citrate, the sodium (Na⁺) and citrate ions are linked in complex arrangements.

Anhydrous Form: The structure contains two independent five-coordinate Na⁺ ions and one six-coordinate Na⁺ ion in the asymmetric unit. nih.govresearchgate.netosti.gov The coordination polyhedra, [NaO₅] and [NaO₆], share edges and corners to create a robust three-dimensional framework. nih.govresearchgate.netiucr.org The citrate ion chelates to the sodium ions through its hydroxyl group and various carboxylate oxygen atoms. iucr.org

Dihydrate Form: The structure is composed of an intricate network of sodium and citrate ions, with the Na⁺ ions having complete coordination environments. researchgate.netresearchgate.net

Thermal Decomposition and Dehydration Kinetics

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the dehydration processes of trisodium citrate hydrates, revealing how they lose water upon heating and the associated energy changes.

TGA measures the change in mass of a sample as a function of temperature. For trisodium citrate hydrates, it reveals distinct, stepwise water loss.

Trisodium Citrate Dihydrate: This hydrate shows a single dehydration step. A mass loss of approximately 11.9% to 12.2% is observed between 430 K and 442 K, which corresponds to the theoretical loss of two moles of water. hep.com.cn

Trisodium Citrate Pentahydrate: This hydrate undergoes a two-step dehydration process. hep.com.cnhep.com.cnresearchgate.net

The first step involves a mass loss of about 17.3%, occurring before 373 K. This corresponds to the loss of approximately 3.5 moles of water. hep.com.cn Following this step, the crystal structure of the pentahydrate transforms into that of the dihydrate. hep.com.cnhep.com.cnresearchgate.net

The second step shows a mass loss of around 9.8%, which aligns with the loss of the remaining two moles of water. hep.com.cn

| Hydrate Form | Dehydration Steps | Temperature Range | Mass Loss (%) | Corresponding Water Loss |

| Dihydrate | 1 | 430 K - 442 K | ~12.2% hep.com.cn | 2 moles H₂O hep.com.cn |

| Pentahydrate | Step 1 | < 373 K | ~17.3% hep.com.cn | ~3.5 moles H₂O hep.com.cn |

| Step 2 | 431 K - 440 K | ~9.8% hep.com.cn | ~2 moles H₂O hep.com.cn |

DSC measures the heat flow into or out of a sample as it is heated or cooled. The dehydration of water from a crystal lattice is an endothermic process, meaning it requires energy input, which is observed as a peak in a DSC thermogram.

Trisodium Citrate Dihydrate: A sharp endothermic peak is observed with an onset temperature of 430.99 K and a peak temperature of 436.76 K. hep.com.cn The energy required for this dehydration (enthalpy) is 376.13 J·g⁻¹. hep.com.cn

Trisodium Citrate Pentahydrate: The two-step dehydration process is reflected in the DSC data. hep.com.cnresearchgate.net

The first dehydration step shows two linked endothermic peaks, with an onset temperature of 337.23 K. hep.com.cnhep.com.cn This may be due to a stepwise model where dehydration begins on the crystal surface before proceeding to the center. hep.com.cn

The second dehydration step, corresponding to the dehydration of the newly formed dihydrate structure, exhibits an endothermic peak with an onset temperature of 433.83 K and a peak temperature of 436.38 K. hep.com.cnhep.com.cn

| Hydrate Form | Dehydration Step | Onset Temperature (K) | Peak Temperature (K) |

| Dihydrate | Single Step | 430.99 hep.com.cn | 436.76 hep.com.cn |

| Pentahydrate | First Step | 337.23 hep.com.cnresearchgate.net | - |

| Second Step | 433.83 hep.com.cnresearchgate.net | 436.38 hep.com.cn |

Phase Transformation Studies via Powder X-ray Diffraction (PXRD) during Dehydration

The dehydration of citric acid trisodium salt hydrates involves distinct phase transformations that can be meticulously monitored using powder X-ray diffraction (PXRD). Studies combining thermogravimetry (TG), differential scanning calorimetry (DSC), and PXRD have elucidated the structural changes that occur upon heating.

For trisodium citrate pentahydrate, the dehydration process occurs in two steps. The initial step involves the transformation of the pentahydrate form into the dihydrate form. researchgate.net This phase change is observed with an endothermic peak at approximately 337.23 K. researchgate.net As the temperature increases, the second dehydration step takes place at around 433.83 K, leading to further loss of water molecules and subsequent structural rearrangement. researchgate.net

In the case of trisodium citrate dihydrate, the dehydration is a single-step process occurring at a temperature of 430.99 K. researchgate.net The PXRD patterns recorded at various temperatures reveal the transition from the crystalline hydrated state to a different crystalline or amorphous anhydrous state. The analysis of these diffraction patterns provides crucial information about the changes in the crystal lattice and unit cell parameters during the removal of water molecules.

The relationship between trisodium citrate dihydrate and trisodium citrate pentahydrate has been identified as enantiotropic, with a transition temperature determined to be 315.4 ± 1.0 K. researchgate.net This indicates that below this temperature, the pentahydrate is the stable form, while above it, the dihydrate is more stable. This fundamental understanding allows for the controlled crystallization of specific hydrate forms by manipulating the temperature. researchgate.net

Dehydration Temperatures of Trisodium Citrate Hydrates

| Hydrate Form | Dehydration Step | Endothermic Peak Temperature (K) |

| Trisodium Citrate Pentahydrate | Step 1 (to Dihydrate) | 337.23 researchgate.net |

| Step 2 | 433.83 researchgate.net | |

| Trisodium Citrate Dihydrate | Single Step | 430.99 researchgate.net |

Spectroscopic Elucidation of Molecular Interactions

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Vibrations

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. In citric acid trisodium salt hydrate, the FTIR spectrum reveals characteristic vibrations of the carboxylate and hydroxyl groups.

The most prominent bands in the FTIR spectrum of trisodium citrate are associated with the carboxylate group (–COO⁻). The antisymmetric stretching vibration of the –COO⁻ group is typically observed around 1592 cm⁻¹, while the symmetric stretching vibration appears near 1417 cm⁻¹. researchgate.net The presence of water of hydration is confirmed by a broad stretching vibration band of the –OH group, which is seen around 3455 cm⁻¹. researchgate.net The analysis of these vibrational frequencies provides insight into the coordination environment of the citrate ion and the hydrogen bonding network involving the water molecules.

Characteristic FTIR Bands for Trisodium Citrate

| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |

| Hydroxyl (–OH) | Stretching | ~3455 researchgate.net |

| Carboxylate (–COO⁻) | Antisymmetric Stretching | ~1592 researchgate.net |

| Carboxylate (–COO⁻) | Symmetric Stretching | ~1417 researchgate.net |

UV-Visible Spectroscopy for Optical Properties and Band Gap Determination

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is used to determine its optical properties, such as transparency and the optical band gap. Aqueous solutions of citric acid and its salts are colorless as they absorb in the middle-UV range, which is attributed to the n→π* electronic transitions of the carbonyl groups (C=O) in the carboxyl groups. nih.gov

For trisodium citrate, the absorption maximum in aqueous solution is observed around 200 nm. researchgate.net Studies on trisodium citrate pentahydrate crystals have shown good optical transparency in the near-UV to the entire visible region, with a lower cut-off wavelength reported at 235.9 nm. acadpubl.eu This wide transparency window is a crucial property for applications in nonlinear optics.

The optical band gap (Eg) can be determined from the UV-Visible absorption spectrum using a Tauc plot, which graphs (αhν)² against the photon energy (hν), where α is the absorption coefficient. For trisodium citrate pentahydrate crystals, the optical band gap has been calculated to be 5 eV. acadpubl.eu A wide band gap is indicative of the dielectric nature of the material. acadpubl.eu The refractive index, another important optical property, has been measured for trisodium citrate pentahydrate and was found to be 1.5002. acadpubl.eu

Optical Properties of Trisodium Citrate Pentahydrate

| Property | Value |

| UV Cut-off Wavelength | 235.9 nm acadpubl.eu |

| Optical Band Gap (Eg) | 5 eV acadpubl.eu |

| Refractive Index | 1.5002 acadpubl.eu |

Quantitative Proton Nuclear Magnetic Resonance (NMR) Spectroscopy for Hydration State Determination

Quantitative Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a precise method for determining the number of water molecules of hydration in a salt. acs.org This technique relies on the accurate integration of the signals corresponding to the water protons and the protons of the analyte, compared against a known internal standard. ox.ac.uk

For the analysis of this compound, the sample is dissolved in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O). The ¹H NMR spectrum will show signals for the non-exchangeable protons of the citrate molecule and a signal for the residual HDO in the solvent, which will increase in intensity upon the addition of the hydrated salt. By comparing the integral of the citrate protons to the integral of the water signal, with reference to an internal standard, the number of water molecules per formula unit can be accurately calculated. acs.org

In the ¹H NMR spectrum of citrate in D₂O, the methylene protons (–CH₂–) appear as two distinct signals due to their diastereotopic nature. For instance, in one study using D₂O, citrate signals were observed at 2.85 and 3.05 ppm. acs.org The choice of an appropriate internal standard that does not have overlapping signals with the analyte is crucial for the accuracy of the quantification. acs.org This method provides a direct and non-destructive way to determine the hydration state, which is essential for the correct characterization and quality control of the compound.

Mechanistic Research on Multifunctional Properties

Chelation Chemistry and Metal Ion Complexation Dynamics

The citrate (B86180) ion (C₆H₅O₇³⁻) possesses a unique molecular architecture with three carboxyl groups and one hydroxyl group, which enables it to act as a powerful chelating agent. patsnap.comechemi.com This capability allows it to form stable, water-soluble complexes with a variety of polyvalent metal ions, effectively sequestering them and modifying their chemical reactivity. patsnap.comechemi.comyg-1.com This process of chelation is central to many of its applications.

Trisodium (B8492382) citrate is highly effective at chelating divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺). mdpi.com The citrate anion forms stable complexes with these ions, reducing their concentration in solutions. echemi.comnih.gov This sequestration has significant implications in various systems.

In biological systems, the chelation of calcium ions is the basis for its use as an anticoagulant. patsnap.comnih.gov The blood coagulation cascade is a calcium-dependent process, and by binding free ionized calcium, trisodium citrate forms calcium citrate complexes, which disrupts and blocks the clotting mechanism. echemi.comwikipedia.orgnih.govamegroups.org This property is utilized in blood collection tubes and for preserving blood in blood banks. nih.govwikipedia.orgyoutube.com Similarly, it can chelate magnesium ions, which is relevant in applications such as hemodialysis, where it can help manage mineral and bone disorders by influencing magnesium levels. nih.govjostchemical.com In food systems, this ability to bind calcium ions is used to improve the texture and prevent graininess in products like processed cheese by preventing the aggregation of casein micelles. nih.govcitribel.com

Mechanisms and Effects of Calcium and Magnesium Sequestration

| Ion | Mechanism of Sequestration | Primary Effect | Application Example | Reference |

|---|---|---|---|---|

| Calcium (Ca²⁺) | Formation of soluble calcium citrate complexes. | Inhibition of calcium-dependent processes. | Anticoagulation in blood storage. | patsnap.comechemi.comwikipedia.org |

| Calcium (Ca²⁺) | Disruption of casein micelle cross-linking. | Improved texture and emulsification. | Processed cheese manufacturing. | nih.govcitribel.com |

| Magnesium (Mg²⁺) | Formation of soluble magnesium-citrate complexes. | Regulation of free magnesium concentration. | Prevention of hypomagnesemia during dialysis. | nih.govjostchemical.com |

The chelating properties of trisodium citrate extend to a wide range of heavy metal ions, making it a valuable agent in environmental remediation. yg-1.com It effectively binds with toxic heavy metals such as lead, mercury, cadmium, and arsenic. yg-1.com The mechanism involves the formation of strong, stable complexes with the heavy metal ions present in a contaminated medium, such as water or soil. yg-1.comscirp.org

This complexation process transforms the metal ions into a less reactive, water-soluble form that can be more easily separated from the contaminated matrix through methods like filtration or sedimentation. yg-1.com Studies have demonstrated the efficacy of trisodium citrate and the closely related citric acid in removing heavy metals from various sources, including river sediments and industrial wastewater. yg-1.comscirp.orgnih.gov The versatility of trisodium citrate allows it to target a broad spectrum of heavy metal contaminants simultaneously. yg-1.com

Heavy Metals Targeted by Trisodium Citrate Chelation

| Heavy Metal | Common Sources of Contamination | Chelation Outcome | Reference |

|---|---|---|---|

| Lead (Pb) | Industrial discharge, old plumbing | Formation of soluble lead-citrate complexes for removal. | yg-1.com |

| Mercury (Hg) | Industrial processes, natural deposits | Binding into stable complexes to facilitate purification. | yg-1.comscirp.org |

| Cadmium (Cd) | Industrial waste, mining activities | Sequestration into removable complexes. | yg-1.comscirp.org |

| Arsenic (As) | Natural deposits, industrial by-products | Formation of complexes aiding in water treatment. | yg-1.comscirp.org |

| Copper (Cu) | Industrial effluent, mining | Extraction from sediments via complexation. | nih.gov |

| Nickel (Ni) | Electroplating, battery manufacturing | Removal from contaminated soil and water. | nih.govscirp.org |

In the field of nanotechnology, trisodium citrate plays a crucial dual role in the synthesis of noble metal nanoparticles, most notably gold (Au) and silver (Ag) nanoparticles. news-medical.nettaylorandfrancis.comnih.govresearchgate.net In the widely used Turkevich method for synthesizing gold nanoparticles, trisodium citrate functions as both a reducing agent and a stabilizing (or capping) agent. news-medical.nettaylorandfrancis.comwisc.edu

The synthesis process typically involves the reduction of a gold salt, such as tetrachloroauric acid (HAuCl₄), in a boiling aqueous solution. libretexts.orgiaea.org Trisodium citrate reduces the gold ions (Au³⁺) to neutral gold atoms (Au⁰). news-medical.netlibretexts.org This reduction is a redox reaction where the citrate is oxidized, forming products like dicarboxy acetone. libretexts.orgacs.org These newly formed gold atoms then act as nucleation sites. news-medical.net The remaining citrate ions in the solution adsorb onto the surface of the growing nanoparticles, imparting a negative charge. libretexts.org This surface charge creates electrostatic repulsion between the particles, preventing them from aggregating and ensuring the stability of the colloidal suspension. libretexts.org The ratio of trisodium citrate to the gold precursor is a critical parameter that can be adjusted to control the final size of the nanoparticles. taylorandfrancis.comlibretexts.org

Role of Trisodium Citrate in Gold Nanoparticle (AuNP) Synthesis

| Function | Mechanism | Outcome | Reference |

|---|---|---|---|

| Reducing Agent | Reduces Au³⁺ ions from tetrachloroauric acid to Au⁰ atoms. Citrate is oxidized to dicarboxy acetone. | Formation of metallic gold atoms which act as nucleation points. | news-medical.netlibretexts.orgacs.org |

| Stabilizing (Capping) Agent | Excess citrate ions adsorb onto the surface of the gold nanoparticles. | Imparts a negative surface charge, leading to electrostatic repulsion that prevents aggregation and stabilizes the colloid. | taylorandfrancis.comwisc.edulibretexts.org |

Trisodium citrate functions as a stabilizer and antioxidant synergist, primarily through its ability to chelate metal ions. patsnap.com Many oxidation reactions that lead to the degradation of products like foods and pharmaceuticals are catalyzed by the presence of trace metal ions. patsnap.com

By sequestering these metal ions (such as iron and copper), trisodium citrate prevents them from participating in catalytic oxidative reactions. patsnap.comsigmaaldrich.com This action enhances the stability and extends the shelf life of various formulations. jungbunzlauer.compharmaexcipients.com In pharmaceuticals, it is used as a stabilizer in both solid and liquid preparations to maintain the efficacy of active ingredients by preventing degradation. patsnap.compharmaexcipients.com In the food industry, it acts as a sequestrant to maintain the quality and stability of products. This chelation activity makes it an effective synergist for primary antioxidants, as it removes the metal catalysts that would otherwise promote oxidation.

Buffering and pH Regulation Mechanisms

As the conjugate base of a weak polyprotic acid (citric acid), trisodium citrate is an effective buffering agent, capable of resisting significant changes in pH. wikipedia.orgyoutube.com This property is fundamental to its use as an acidity regulator in numerous applications.

When dissolved in water, trisodium citrate creates a mildly alkaline solution. nih.gov A 5% aqueous solution typically exhibits a pH in the range of 7.5 to 9.0. wikipedia.org The citrate ion can accept protons (H⁺) from the solution, thereby neutralizing excess acid and preventing a sharp decrease in pH. patsnap.comwikipedia.org Conversely, in a basic environment, the parent citric acid can donate protons to neutralize excess base.

This buffering capacity is utilized to maintain a stable pH environment in a wide variety of products. Trisodium citrate is often used in combination with citric acid to create buffer systems that can be precisely tailored to a specific pH range, generally between pH 3.0 and 6.2. sigmaaldrich.compromega.comsigmaaldrich.com This precise pH control is critical for ensuring the stability of food products like gelatin desserts, beverages, and jams, as well as for optimizing the conditions for biochemical reactions and ensuring the stability of pharmaceutical formulations. pharmaexcipients.commorphisto.de

Buffering Characteristics of Trisodium Citrate

| Parameter | Description | Significance | Reference |

|---|---|---|---|

| Chemical Nature | Conjugate base of a weak triprotic acid (citric acid). | Ability to accept protons, thus resisting pH drops. | wikipedia.orgyoutube.com |

| pH of Aqueous Solution | A 5 g/100 ml solution has a pH of 7.5 - 9.0. | Provides a mildly alkaline environment. | wikipedia.org |

| Buffering Mechanism | The citrate ion/citric acid equilibrium neutralizes added acids or bases. | Maintains stable pH in formulations. | patsnap.com |

| Combined Buffer Systems | Used with citric acid to create citrate buffers for specific pH ranges (e.g., pH 3.0-6.2). | Allows for precise pH control required in sensitive applications. | sigmaaldrich.compromega.commorphisto.de |

Influence on Reaction Kinetics and Chemical Equilibrium

Trisodium citrate's impact on reaction kinetics is multifaceted. As a conjugate base of the weak citric acid, it can influence reaction rates and equilibrium positions. wikipedia.org In certain reactions, citrate ions can act as a catalyst. For instance, in the synthesis of gold nanoparticles, citrate ions are crucial in the reduction of tetrachloroauric acid. The concentration of trisodium citrate in this process is a key factor, with different concentrations of gold salt solutions being formed depending on the citrate concentration.

The dehydration kinetics of different forms of trisodium citrate hydrate (B1144303) have also been a subject of study. Thermogravimetric analysis has shown that the dehydration mechanisms for trisodium citrate dihydrate and pentahydrate differ, as indicated by their distinct activation energies. researchgate.net The dihydrate form dehydrates at approximately 430.99 K (157.84 °C), while the pentahydrate undergoes a two-step dehydration process at 337.23 K (64.08 °C) and 433.83 K (160.68 °C). hep.com.cn

Buffering Capacity in Complex Biological and Industrial Matrices

Trisodium citrate is widely recognized for its excellent buffering capacity, which is its ability to resist changes in pH. wikipedia.orgunc.edu This property is crucial in both biological and industrial contexts.

In biological systems, maintaining a stable pH is vital for the proper functioning of enzymes and other cellular processes. unc.edu Trisodium citrate and citric acid mixtures are used to create biologically compatible buffers. The pH of a 5 g/100 ml solution of trisodium citrate in water at 25°C ranges from 7.5 to 9.0. wikipedia.org It is a component of oral rehydration solutions and can be used to neutralize excess acid in the blood and urine. wikipedia.orgnih.gov The citrate ion is metabolized to bicarbonate, which helps in buffering excess hydrogen ions and raising blood pH. nih.gov

In industrial applications, trisodium citrate's buffering ability is leveraged in various products. gadotbio.com It is used in food and beverages to regulate acidity, in detergents to enhance their performance by sequestering metal ions, and in pharmaceuticals to ensure the stability of active ingredients. gadotbio.comkandschemical.comjj-lifescience.de For example, in the dairy industry, it helps control the pH changes that occur in the human gastrointestinal system after consuming processed products like cheese and yogurt. wikipedia.org

Below is an interactive table detailing the preparation of a citrate buffer by mixing solutions of citric acid and trisodium citrate dihydrate.

Stabilization Mechanisms

Trisodium citrate hydrate plays a crucial role as a stabilizer in various systems, from colloidal suspensions to pharmaceutical formulations.

Colloidal Stability Enhancement in Suspensions and Dispersions

Trisodium citrate is effective in enhancing the stability of colloidal systems. It is used to produce stable silver hydrosols without the need for additional stabilizers. researchgate.net In a study on cationic starch thin films, trisodium citrate acted as an ionic crosslinker, influencing the swelling properties and surface hydrophilicity of the film. researchgate.net The presence of deprotonated citrate-induced aggregates created a strong network that resisted osmotic pressure, leading to lower water retention. researchgate.net

Preservation of Active Pharmaceutical Ingredients and Formulations

In the pharmaceutical industry, trisodium citrate is a key excipient used to maintain the stability and efficacy of active pharmaceutical ingredients (APIs). heavenmaterials.compharmacompass.com Its buffering capacity helps to maintain the desired pH, which is critical for the stability of many drugs. kandschemical.comheavenmaterials.com It also acts as a chelating agent, binding to metal ions that could otherwise catalyze the degradation of the API. pharmaexcipients.com Studies have shown that solutions of trisodium citrate at concentrations of 4.0% and 46.7% are stable for at least 28 days when stored at room temperature in PVC syringes, demonstrating its reliability in pharmaceutical preparations. cjhp-online.caresearchgate.netcjhp-online.ca

Impact on Polymer and Material Degradation Pathways

The interaction of trisodium citrate with polymers can influence their degradation. For instance, in a study investigating the dehydration of trisodium citrate hydrates, it was noted that the thermal degradation of citric acid and sodium citrate occurs at 214 °C and 318 °C, respectively. researchgate.net When incorporated into polymer matrices, such as in the case of cationic starch films, trisodium citrate can form ionic crosslinks, which can affect the material's structural integrity and swelling behavior, potentially altering its degradation pathway. researchgate.net

Role as an Emulsifying Agent in Multiphase Systems

Trisodium citrate is widely used as an emulsifying agent, particularly in the food industry. wikipedia.org It functions as an emulsifying salt, for example, in the production of processed cheese, where it helps to create a stable emulsion. It achieves this by sequestering calcium ions, which can otherwise cause the fat and protein to separate. This action helps to maintain the desired texture and consistency in products like processed cheeses, carbonated beverages, and ice cream. wikipedia.org In a study on acid-induced micellar casein gels, the addition of trisodium citrate was found to significantly influence the gelation kinetics and improve the firmness and water-holding capacity of the gels. nih.gov

Below is a table summarizing the functional roles of trisodium citrate hydrate.

Advanced Methodologies for Compound Analysis and Detection

Chromatographic Separation Techniques

Chromatography is a powerful tool for separating and analyzing the components of a mixture. eag.com For citric acid trisodium (B8492382) salt hydrate (B1144303), several chromatographic techniques are particularly valuable.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of non-volatile compounds like citric acid trisodium salt hydrate. wjarr.comclemson.edu Developing and validating an HPLC method is essential to ensure accurate and reliable results. wjarr.com

A typical HPLC method for trisodium citrate (B86180) involves a reversed-phase column, such as a C18 column, which separates compounds based on their hydrophobicity. wjarr.comwikipedia.org The mobile phase, a solvent that carries the sample through the column, often consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. wjarr.comwikipedia.orgyoutube.com Detection is commonly achieved using a UV detector at a specific wavelength, for instance, 210 nm. wjarr.com

Method validation is a critical step to demonstrate that the analytical method is suitable for its intended purpose. wjarr.com This process involves evaluating several parameters as outlined by the International Council for Harmonisation (ICH) guidelines. researchgate.net

Key HPLC Method Validation Parameters:

| Parameter | Description | Typical Acceptance Criteria |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradation products. wjarr.com | No interference from degradation products with the main substance peak. wjarr.com |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. sphinxsai.com | Correlation coefficient (r²) > 0.999. wjarr.com |

| Accuracy | The closeness of the test results obtained by the method to the true value. wjarr.com | Mean percentage recovery between 98.0% and 102.0%. wjarr.com |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (method precision) and intermediate precision. wjarr.com | Relative Standard Deviation (RSD) of peak areas should be less than 2.0%. wjarr.com |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. wjarr.com | Consistent results with minor changes in flow rate, column temperature, or wavelength. wjarr.com |

One study detailed the development and validation of an HPLC method for determining sodium citrate in a pediatric cough syrup. wjarr.com The method utilized a Reprosil-XR C18 column with a mobile phase of ammonium (B1175870) sodium phosphate (B84403) and methanol, and detection at 210 nm. wjarr.com The method was validated for specificity, accuracy, linearity, range, and precision, demonstrating its suitability for routine quality control. wjarr.com

Ion Chromatography (IC) for Citrate and Co-analytes Determination

Ion Chromatography (IC) is a preferred technique for the separation and detection of ionic species, including citrate. lcms.czthermofisher.com It is particularly useful for analyzing citrate in complex matrices where other components might interfere with different methods. eag.com IC with suppressed conductivity detection is a common approach that offers high sensitivity. lcms.czthermofisher.com

In this technique, an ion-exchange column separates ions based on their charge and affinity for the stationary phase. eag.comoup.com A suppressor is used to reduce the conductivity of the eluent, thereby enhancing the signal-to-noise ratio for the analyte ions. shimadzu.com

IC methods can be developed to determine citrate alongside other anions and organic acids. lcms.czthermofisher.com For instance, an IC method using a hydroxide-selective, anion-exchange column can separate phosphate and citrate in pharmaceutical formulations. thermofisher.com The use of an electrolytic eluent generator can automate the production of the potassium hydroxide (B78521) eluent, simplifying the process. thermofisher.com

Typical IC System Parameters for Citrate Analysis:

| Parameter | Example Condition |

| Column | Dionex IonPac™ AS11-HC-4µm lcms.cz |

| Eluent | Potassium hydroxide gradient lcms.cz or isocratic 20 mM potassium hydroxide thermofisher.com |

| Flow Rate | 2.0 mL/min thermofisher.com |

| Detection | Suppressed conductivity lcms.czthermofisher.com |

| Injection Volume | 10 µL thermofisher.com |

Validation of an IC method for citrate would include assessing linearity, limits of quantitation and detection, specificity, precision, and accuracy. thermofisher.com

Ion-Exclusion and Reversed-Phase Chromatography Applications for Complex Mixtures

For the analysis of citrate in complex mixtures, such as those found in industrial reaction mixtures or biological samples, ion-exclusion chromatography and reversed-phase chromatography are valuable techniques. diduco.comresearchgate.net

Ion-Exclusion Chromatography (IEC) separates ionized compounds from non-ionized or weakly ionized ones. shimadzu.com In the context of organic acid analysis, IEC is highly selective for weak acids like citric acid. shimadzu.com The separation mechanism is based on the repulsion of strong acids from the negatively charged stationary phase, while weaker acids can access the pores of the packing material to varying degrees based on their pKa values. shimadzu.com This allows for the separation of organic acids from interfering inorganic anions. lcms.cz

Reversed-Phase Chromatography (RPC) , as mentioned earlier, separates molecules based on their hydrophobicity. wikipedia.orgchromatographyonline.com While citrate itself is hydrophilic, RPC methods can be adapted for its analysis. wjarr.com This often involves the use of ion-pairing agents in the mobile phase, a technique known as reversed-phase ion-pairing chromatography. wikipedia.org This allows for the retention and separation of charged analytes like citrate on a non-polar stationary phase. wikipedia.org

A study on the simultaneous determination of glucose, sodium citrate, and chlorides in an oral rehydration solution utilized an ion exclusion analytical column with an HPLC system. onlinescientificresearch.com This demonstrates the successful application of such specialized chromatographic techniques for complex pharmaceutical formulations. onlinescientificresearch.com

Spectrophotometric and Titrimetric Quantification Methods

Alongside chromatographic techniques, spectrophotometric and titrimetric methods offer alternative and sometimes simpler approaches for quantifying this compound.

Potentiometric Titration Studies for Acid-Base Characterization

Potentiometric titration is a classic and reliable method for determining the concentration of a substance by reacting it with a standard solution of a titrant. jmscience.com For trisodium citrate, which is the salt of a weak acid and a strong base, non-aqueous titration is often employed. jmscience.comfao.org

In this method, a sample of dried trisodium citrate is dissolved in a non-aqueous solvent like glacial acetic acid. jmscience.comfao.org It is then titrated with a standard solution of a strong acid in a non-aqueous solvent, such as perchloric acid in acetic acid. jmscience.com The endpoint of the titration is determined by monitoring the potential difference (voltage) between two electrodes immersed in the solution. youtube.com A sharp change in potential indicates the equivalence point.

The United States Pharmacopeia (USP) includes a potentiometric titration method for the assay of sodium citrate. wjarr.com

Procedure for Potentiometric Titration of Trisodium Citrate:

A precisely weighed amount of the dried sample is dissolved in glacial acetic acid. jmscience.comfao.org

The solution is titrated with a standardized 0.1 N perchloric acid solution. fao.org

The endpoint is detected using an indicator like crystal violet or by monitoring the potential change with a pH meter. fao.org

A blank determination is performed to correct for any impurities in the solvent. fao.org

Indirect Photometric and Colorimetric Assays for Concentration Determination

Spectrophotometric methods rely on the absorption of light by a substance to determine its concentration. Since citrate itself does not have a strong chromophore (a part of a molecule responsible for its color), indirect photometric and colorimetric assays are used. rasayanjournal.co.innih.gov

Indirect Photometric Detection can be coupled with ion chromatography. nih.gov In this approach, a mobile phase containing a UV-absorbing ion is used. When the non-absorbing analyte ion (citrate) elutes, it causes a decrease in the concentration of the UV-absorbing ion, resulting in a negative peak in the chromatogram. The size of this peak is proportional to the concentration of the analyte. nih.gov One study described an IC method using a trimesic acid solution as the mobile phase for the indirect photometric detection of citrate at 280 nm. nih.gov

Colorimetric Assays involve a chemical reaction that produces a colored product, the absorbance of which can be measured to determine the concentration of the analyte. sigmaaldrich.comsigmaaldrich.com Commercially available citrate assay kits often utilize a coupled enzyme assay. sigmaaldrich.comsigmaaldrich.comabcam.com In a typical assay, citrate is converted through a series of enzymatic reactions into a product that reacts with a probe to generate a colored or fluorescent signal. sigmaaldrich.comsigmaaldrich.com The intensity of the color or fluorescence is directly proportional to the citrate concentration in the sample. sigmaaldrich.comsigmaaldrich.com

Example of a Colorimetric Citrate Assay Principle: Citrate is converted to pyruvate, which is then oxidized. This oxidation reaction is coupled to the conversion of a dye into a colored and fluorescent form. sigmaaldrich.com The color intensity can be measured at approximately 570 nm, and the fluorescence can be measured at an excitation wavelength of 535 nm and an emission wavelength of 587 nm. sigmaaldrich.com

These assays are highly sensitive and can be used to quantify citrate in a variety of biological and pharmaceutical samples. sigmaaldrich.comsigmaaldrich.com

Advanced Mass Spectrometry Coupling for Analytical Characterization

Mass spectrometry techniques are powerful tools for the elemental and molecular characterization of substances. When coupled with other separation and analysis methods, their capabilities are significantly enhanced.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Elemental Analysis

Inductively coupled plasma mass spectrometry (ICP-MS) is a highly sensitive analytical technique used for determining the elemental composition of a sample. nih.govspringernature.com It can detect most elements of the periodic table at trace and ultra-trace concentrations, often at the parts-per-billion (ppb) or even parts-per-trillion (ppt) level. erciyes.edu.tryoutube.com In the context of this compound, ICP-MS is invaluable for quantifying metallic impurities.

The process involves introducing a liquid sample, typically an acidified aqueous solution, into a high-temperature argon plasma. nih.govyoutube.com The plasma, being an ionized gas, atomizes and ionizes the sample. nih.gov These ions are then guided into a mass spectrometer, which separates them based on their mass-to-charge ratio.

Key applications for this compound include:

Purity Assessment: Detecting and quantifying trace metal contaminants that may be present from the manufacturing process or raw materials. This is crucial for applications in the food, pharmaceutical, and electronics industries where purity standards are stringent.

Quality Control: Ensuring batch-to-batch consistency in the elemental profile of the compound.

Modern ICP-MS instruments, such as triple quadrupole systems, offer enhanced interference removal, leading to greater accuracy and precision in the analytical results. youtube.com

Table 1: Trace Element Analysis in this compound using ICP-MS

| Element | Typical Concentration Limit | Importance in Purity Analysis |

| Lead (Pb) | < 1 ppm | Heavy metal contaminant with health implications. |

| Arsenic (As) | < 1 ppm | Toxic element that needs to be monitored. |

| Mercury (Hg) | < 0.1 ppm | Toxic heavy metal. |

| Calcium (Ca) | < 50 ppm | Can affect the compound's properties and performance in certain applications. merckmillipore.com |

| Iron (Fe) | < 20 ppm | Can cause discoloration and affect stability. |

Gas Chromatography-Mass Spectrometry (GC-MS) in Extraction Protocols for Organic Analytes

Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. wiley.com While this compound itself is not volatile and therefore not directly analyzable by GC-MS, the technique is crucial for identifying and quantifying volatile and semi-volatile organic impurities that may be present.

For analysis, a suitable extraction protocol is required to isolate the organic analytes from the salt matrix. This often involves derivatization to convert non-volatile compounds into a form that can be vaporized and passed through the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum for each compound that allows for its identification. wiley.com

Applications in the analysis of this compound include:

Detection of Residual Solvents: Identifying and quantifying any remaining solvents from the manufacturing process.

Identification of Organic Impurities: Characterizing by-products or contaminants from the synthesis of citric acid.

Microscopic and Surface Analysis Techniques

Microscopic techniques are essential for understanding the morphology and structure of materials at the micro and nano levels.

Scanning Electron Microscopy (SEM) for Morphological Studies of Materials

Scanning electron microscopy (SEM) is a technique that produces images of a sample by scanning it with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the sample's surface topography and composition. researchgate.net

In the study of this compound, SEM is used to:

Examine Crystal Morphology: Observe the shape, size, and surface features of the crystals. This is important as the physical form of the crystals can affect properties such as solubility and flowability.

Study Agglomeration: Investigate how individual crystals group together, which can impact the bulk properties of the powder. researchgate.net

For instance, research has shown that the concentration of citric acid can influence the morphology of synthesized calcium citrate, with SEM images revealing irregular plate-like crystallites. researchgate.net

Transmission Electron Microscopy (TEM) for Nanostructure Characterization

Transmission electron microscopy (TEM) is a microscopy technique in which a beam of electrons is transmitted through a specimen to form an image. shareok.org TEM can reveal the internal structure of materials at a much higher resolution than SEM. researchgate.netresearchgate.net

While this compound itself may not always be the direct subject of TEM analysis, it is frequently used as a capping or stabilizing agent in the synthesis of nanoparticles. In these applications, TEM is crucial for:

Characterizing Nanoparticles: Determining the size, shape, and dispersion of nanoparticles synthesized in the presence of trisodium citrate. researchgate.net

Visualizing Surface Coatings: Observing the citrate layer on the surface of nanoparticles.

The use of techniques like cryo-TEM is particularly advantageous for studying soft materials and biological samples in their native, hydrated state. nih.gov

Characterization of Compound Residues on Surfaces

The characterization of residues of this compound on various surfaces is important in applications such as cleaning validation in the pharmaceutical industry and in understanding its role as a surface treatment agent. Techniques such as X-ray Photoelectron Spectroscopy (XPS) and Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) can be employed for this purpose. These surface-sensitive techniques can provide detailed information about the chemical composition and distribution of the residue on a surface.

Research Frontiers in Biomedical and Pharmaceutical Sciences

Anticoagulation Mechanisms and Therapeutic Implications

Trisodium (B8492382) citrate (B86180) has been utilized as an anticoagulant for over a century, primarily for the stabilization and preservation of blood and blood products. researchgate.netnih.gov Its mechanism is centered on its ability to interfere with the physiological process of blood coagulation.

The anticoagulant effect of citric acid trisodium salt hydrate (B1144303) is primarily indirect, mediated through its potent ability to chelate divalent calcium ions (Ca2+). researchgate.net Calcium is an essential cofactor for several key enzymatic reactions in the coagulation cascade. drugs.com Specifically, calcium ions are required for the assembly and activation of enzyme-cofactor complexes on phospholipid surfaces.

The citrate ion (C₆H₅O₇³⁻) forms calcium citrate complexes, effectively sequestering free calcium ions from the blood. usda.gov This action prevents the calcium-dependent activation of multiple coagulation factors. researchgate.netdrugbank.com For instance, the conversion of prothrombin (Factor II) to thrombin (Factor IIa) by the prothrombinase complex (Factor Xa and Factor Va) is inhibited in the absence of sufficient calcium. researchgate.net Similarly, the formation of the tissue factor-Factor VIIa complex, which initiates the extrinsic pathway, is also a calcium-dependent process that is blocked by citrate. drugbank.com While calcium chelation is the principal mechanism, some studies suggest that citrate may have additional, not yet fully understood, anticoagulant effects, as restoring calcium levels does not completely reverse its impact. nih.govdrugbank.com

The chelation of calcium ions by citrate disrupts the blood clotting mechanism at multiple points. atamankimya.com The coagulation cascade is a series of amplifying enzymatic reactions that culminates in the formation of a fibrin (B1330869) clot. Calcium ions are indispensable for this process, acting as a bridge to anchor vitamin K-dependent clotting factors (Factors II, VII, IX, and X) to the phospholipid surfaces of activated platelets and endothelial cells.

By binding with these free calcium ions, citrate effectively removes them from the cascade, disrupting the natural tendency of blood to clot. researchgate.netusda.gov This prevents the conversion of fibrinogen into fibrin, the final step in clot formation. usda.gov A plasma calcium level below 0.35 mmol/L results in highly effective anticoagulation. researchgate.net This method of anticoagulation is widely used for blood collected for transfusions, laboratory testing, and in extracorporeal circuits like those used in apheresis and continuous renal replacement therapy (CRRT). atamankimya.comdrugs.comamegroups.org

The mechanism of trisodium citrate distinguishes it from other common anticoagulants, such as heparin. The key differences are summarized in the table below.

Table 1: Comparison of Anticoagulant Mechanisms

| Anticoagulant | Primary Mechanism | Key Target(s) |

|---|---|---|

| Citric Acid Trisodium Salt Hydrate | Chelation of calcium ions (Ca²⁺) patsnap.com | Calcium-dependent coagulation factors (e.g., II, VII, IX, X) researchgate.netresearchgate.net |

| Heparin | Potentiation of antithrombin III | Thrombin (Factor IIa) and Factor Xa |

| EDTA | Chelation of calcium ions (Ca²⁺) researchgate.net | Calcium-dependent coagulation factors researchgate.net |

| Corn Trypsin Inhibitor (CTI) | Inhibition of the contact pathway researchgate.netnih.gov | Factor XIIa |

This table provides a simplified comparison of the primary mechanisms of different anticoagulants.

While both citrate and EDTA function by chelating calcium, citrate is preferred for coagulation studies and blood transfusions because its effects are more easily reversible with the addition of calcium. researchgate.net Compared to heparin, citrate offers the advantage of regional anticoagulation, particularly in procedures like CRRT. amegroups.org Citrate is infused into the extracorporeal circuit to prevent clotting, and because it is rapidly metabolized in the body (primarily in the liver via the Krebs cycle), it does not typically produce a systemic anticoagulant effect in the patient. researchgate.netdrugbank.comamegroups.org This localized action reduces the risk of systemic bleeding, a significant concern with heparin, especially in critically ill patients. amegroups.org Consequently, trisodium citrate is increasingly used as a locking agent in hemodialysis catheters to maintain patency, offering a lower risk of systemic anticoagulation compared to heparin. atamankimya.com

Cellular and Molecular Research

Beyond its role in hemostasis, citrate is an area of active investigation for its influence on fundamental cellular processes, including cancer cell viability and metabolism.

Emerging research has demonstrated that citrate can inhibit the proliferation of various cancer cells and induce apoptosis (programmed cell death). bmrat.orgnih.gov Studies have shown this effect in hepatocellular carcinoma (HepG2), gastric carcinoma, and other cancer cell lines. bmrat.orgnih.gov

The pro-apoptotic activity of citrate is linked to the activation of the mitochondrial pathway of apoptosis. nih.gov Key findings from research include:

Caspase Activation: Citrate treatment has been shown to activate initiator caspases (like caspase-8 and -2) and executioner caspases (like caspase-3/7). bmrat.orgnih.gov Caspase-3 activation leads to the cleavage of critical cellular substrates, such as poly(ADP-ribose) polymerase (PARP), which is a hallmark of apoptosis. nih.gov

Cytochrome c Release: It triggers the release of cytochrome c from the mitochondria into the cytosol, a key event in the intrinsic apoptotic pathway. nih.gov

Modulation of Apoptotic Proteins: In gastric cancer cells, citrate exposure was associated with a reduction in the anti-apoptotic protein Mcl-1. nih.gov

Phenotypic Changes: Cells treated with citrate exhibit characteristic features of apoptosis, including the expression of Annexin V on the cell surface and nuclear fragmentation. bmrat.org

One study on hepatocellular carcinoma cells determined the half-maximal inhibitory concentration (IC₅₀) of citrate to be 12.650 ± 0.115 mM after 48 hours of treatment, confirming its dose-dependent cytotoxic effects. bmrat.org While some have suggested that the pro-apoptotic effect is due to calcium chelation, other research indicates that caspase activation is a primary mechanism, possibly facilitated by citrate's kosmotropic properties that promote protein-protein interactions, such as caspase dimerization. nih.gov

Citrate is a central molecule in cellular energy metabolism. wikipedia.org It is the first intermediate of the tricarboxylic acid (TCA) cycle (also known as the Krebs cycle), a series of reactions in the mitochondria essential for aerobic respiration and ATP production. wikipedia.orgpharmdguru.comnumberanalytics.com In the TCA cycle, citrate is formed from the condensation of acetyl-CoA and oxaloacetate. wikipedia.orgkhanacademy.org

Beyond being an intermediate, citrate is a key regulator of metabolic pathways. It acts as an allosteric inhibitor of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis. nih.govnih.gov This is a crucial feedback mechanism; high levels of citrate signal that the cell has sufficient energy precursors, thus slowing down the glycolytic pathway that feeds the TCA cycle.

This inhibitory effect on glycolysis is particularly relevant in cancer research due to the "Warburg effect," a phenomenon where many cancer cells exhibit high rates of glycolysis even in the presence of oxygen. bmrat.orgnih.gov By inhibiting PFK-1, citrate can suppress this key metabolic feature of cancer cells, potentially slowing their proliferation and energy production. nih.govnih.gov Therefore, citrate's ability to kill tumor cells is linked to both the induction of apoptosis and the modulation of cellular energy metabolism. nih.gov

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Acetyl-CoA |

| Annexin V |

| Calcium |

| Calcium Citrate |

| Carbon Dioxide |

| Citrate |

| Citric Acid |

| This compound |

| Corn Trypsin Inhibitor (CTI) |

| Cytochrome c |

| EDTA (Ethylenediaminetetraacetic acid) |

| Factor II (Prothrombin) |

| Factor VII |

| Factor IX |

| Factor X |

| Factor XII |

| Fibrin |

| Fibrinogen |

| Heparin |

| Mcl-1 |

| Oxaloacetate |

| Poly(ADP-ribose) polymerase (PARP) |

| Pyruvate |

| Sodium Citrate |

| Thrombin |

Applications in Cell Culture Media and Biological Assays

This compound, commonly known as trisodium citrate hydrate, is a vital component in various biological applications due to its buffering capacity and anticoagulant properties. himedialabs.comacebiolab.com In cell culture, it serves as a non-toxic buffering agent, helping to maintain a stable pH, which is crucial for optimal cell growth and function. himedialabs.comacebiolab.com Its ability to resist pH changes makes it a preferred choice for many biological reactions. himedialabs.com

Trisodium citrate's function as an anticoagulant is pivotal in many biological assays. himedialabs.commpbio.com It acts by chelating calcium ions, which are essential for the blood coagulation cascade. By binding to these ions, it effectively prevents blood from clotting, making it indispensable for hematological studies and blood transfusions. himedialabs.com

Furthermore, in the realm of cell culture, hypotonic solutions of trisodium citrate are utilized during chromosome karyotyping. These solutions cause cells to swell, which aids in the spreading of metaphase chromosomes for easier analysis. himedialabs.com Conversely, hypertonic formulations are employed for the gentle detachment of adherent cell cultures, such as human pluripotent stem cells, with minimal manual intervention. himedialabs.com It is also used in the preparation of buffers for antigen retrieval in tissue samples, where it helps to break protein cross-links and unmask antigens and epitopes in formalin-fixed, paraffin-embedded tissue sections. acebiolab.com

Interactive Table: Applications of Trisodium Citrate Hydrate in Biological Systems

| Application Area | Specific Use | Mechanism of Action |

| Cell Culture | pH Buffering | Resists changes in pH, maintaining a stable environment for cell growth. himedialabs.comacebiolab.com |

| Cell Harvesting (Karyotyping) | A hypotonic solution induces cell swelling, aiding metaphase spread. himedialabs.com | |

| Cell Detachment | A hypertonic solution gently detaches adherent cells. himedialabs.com | |

| Biological Assays | Anticoagulation | Chelates calcium ions, preventing the blood clotting cascade. himedialabs.commpbio.com |

| Antigen Retrieval | Breaks protein cross-links in tissue samples to unmask antigens. acebiolab.com |

Advanced Drug Delivery Systems

Trisodium citrate hydrate plays a significant role in the synthesis and stabilization of metallic nanoparticles, which are increasingly investigated as nanocarriers for drug delivery. During the synthesis of nanoparticles, such as gold or silver nanoparticles, citrate ions can act as both a reducing agent and a capping agent. The citrate adsorbs to the nanoparticle surface, providing a negative charge that results in electrostatic repulsion between particles, thus preventing aggregation and ensuring the stability of the colloidal suspension.

This surface functionalization is a critical first step in the fabrication of more complex nanocarriers. The citrate coating can then be further modified by attaching various molecules, including drugs, targeting ligands, and polymers, to create a multifunctional drug delivery system. dovepress.com These nanocarriers offer several advantages, including improved bioavailability, controlled release, and the potential for targeted delivery to specific cells or tissues. dovepress.comnih.gov

In the formulation of controlled-release oral dosage forms, trisodium citrate hydrate can be incorporated into polymeric matrices, such as those made with hydroxypropyl methylcellulose (B11928114) (HPMC), to modulate drug release. nih.govnih.gov HPMC is a hydrophilic polymer that forms a gel layer upon contact with water, which controls the rate of drug diffusion out of the matrix. researchgate.netnottingham.ac.uk

The inclusion of salts like trisodium citrate can influence the hydration and swelling of the HPMC matrix. This can alter the porosity and tortuosity of the gel layer, thereby affecting the drug release kinetics. Depending on the specific formulation, trisodium citrate can either accelerate or retard drug release, allowing for fine-tuning of the release profile to achieve a desired therapeutic effect. The interaction between the salt, the polymer, and the drug is a complex phenomenon that can be leveraged to design sophisticated controlled-release systems. nih.govmdpi.com

The biocompatibility of nanoparticles is a critical factor for their use in biomedical applications. Surface modification is a common strategy to improve the biocompatibility of nanocarriers and reduce potential toxicity. nih.gov Trisodium citrate, by providing a hydrophilic and negatively charged surface coating, can enhance the biocompatibility of metallic nanoparticles. nih.gov

This citrate capping layer can reduce non-specific interactions with proteins and cells, which can otherwise lead to rapid clearance from the bloodstream by the reticuloendothelial system. nih.gov Furthermore, the citrate-coated surface can serve as a platform for the attachment of biocompatible polymers like polyethylene (B3416737) glycol (PEG), a process known as PEGylation. This further shields the nanoparticle from the immune system, prolonging its circulation time and increasing the probability of reaching the target site. nih.gov

Interactive Table: Role of Trisodium Citrate in Nanoparticle-Based Drug Delivery

| Function | Description | Impact on Drug Delivery |

| Nanocarrier Fabrication | Acts as a reducing and capping agent in nanoparticle synthesis. | Stabilizes nanoparticles, preventing aggregation and enabling further functionalization. |

| Controlled Release | Modulates the hydration and swelling of polymeric matrices like HPMC. nih.govnih.gov | Allows for the fine-tuning of drug release kinetics from oral dosage forms. researchgate.netmdpi.com |

| Biocompatibility Enhancement | Provides a hydrophilic, negatively charged surface coating to nanoparticles. nih.gov | Reduces non-specific protein binding, decreases toxicity, and allows for further surface modification to improve circulation time. nih.govnih.gov |

Antimicrobial Activity Investigations

Trisodium citrate has demonstrated antimicrobial properties against a range of bacteria and fungi. oup.commedchemexpress.com The primary mechanism of its antimicrobial action is believed to be the chelation of essential divalent metal cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺). nih.gov These ions are crucial for maintaining the integrity of microbial cell walls and membranes and are also cofactors for many essential enzymes. By sequestering these ions, trisodium citrate disrupts cell structure and inhibits key metabolic pathways, ultimately leading to the inhibition of growth and, in some cases, cell death. nih.gov

Research has shown that the antimicrobial efficacy of citrate is pH-dependent. nih.gov Against certain Gram-negative bacteria, its activity is enhanced at a higher pH, where the citrate molecule is fully deprotonated (tribasic form), which is thought to provide superior chelation of divalent cations. nih.gov This leads to significant damage to the bacterial membrane. nih.gov

In addition to its effects on bacteria, citrate has also been shown to inhibit the growth of fungi, such as Candida species. oup.comnih.gov The proposed mechanisms include the reduction of the internal pH of the fungal cells and the inhibition of key enzymes in cellular respiration, such as malic acid production, thereby reducing energy production and inhibiting growth. nih.gov

Interactive Table: Antimicrobial Activity of Trisodium Citrate

| Organism Type | Proposed Mechanism of Inhibition | Key Findings |

| Bacteria (Gram-negative) | Chelation of divalent cations (e.g., Ca²⁺, Mg²⁺) essential for cell wall integrity; disruption of the outer membrane. nih.govnih.gov | Increased efficacy at higher pH due to the prevalence of the fully ionized tribasic citrate form. nih.gov |

| Fungi (e.g., Candida) | Reduction of intracellular pH; inhibition of enzymes in cellular respiration. nih.gov | Can inhibit the growth of various Candida species for an extended period when incorporated into formulations. nih.gov |

Synergistic Effects with Antibiotics and Other Antimicrobial Agents

Research has demonstrated that combining trisodium citrate with certain antibiotics results in a more potent antimicrobial solution than either agent used alone. An in vitro study investigated the antimicrobial efficacy of various trisodium citrate (TSC) concentrations against several pathogens and compared them to a combination solution. oup.comnih.gov The findings indicated that while TSC alone showed dose-dependent antimicrobial activity, the addition of an antibiotic like gentamicin (B1671437) to a 7.5% TSC solution provided superior bacterial growth inhibition. oup.comnih.gov This suggests that trisodium citrate can act as an effective adjuvant, potentially allowing for lower concentrations of conventional antibiotics to be used, which could help mitigate the development of bacterial resistance. oup.commdpi.com

Studies have explored these synergistic effects against a range of microorganisms. For example, the combination of trisodium citrate with aminoglycosides has been shown to be particularly effective. oup.comnih.gov The data below summarizes the enhanced antimicrobial effect observed when gentamicin is added to a trisodium citrate solution.

| Agent | Tested Microorganisms | Observed Effect | Reference |

|---|---|---|---|

| Trisodium Citrate (7.5%) + Gentamicin (1 mg/ml) | Staphylococcus aureus, Staphylococcus epidermidis, Escherichia coli, Pseudomonas aeruginosa | Provided the most potent antibacterial solution compared to TSC alone, heparin, or iso-osmolal NaCl. Had no effect on yeast (Candida albicans) growth. | oup.comnih.gov |

| Citric Acid (as a crosslinker with chitosan (B1678972) derivatives) | Staphylococcus aureus, Escherichia coli | Killed 99% of S. aureus and 96% of E. coli when used at 14 wt% in cotton fabrics. | nih.gov |

| Sodium Citrate (as an adjuvant) | Pseudomonas aeruginosa | Suggested to serve as a safe adjuvant to traditional antibiotic treatments for aggressive resistant bacterial infections. | mdpi.com |

Applications in Biomedical Device Sterilization and Biofilm Prevention

The formation of microbial biofilms on the surfaces of biomedical devices is a major cause of healthcare-associated infections. Biofilms are complex communities of microorganisms encased in a protective matrix, which makes them notoriously resistant to both host immune responses and antimicrobial treatments. researchgate.net Trisodium citrate hydrate has emerged as a highly effective agent for preventing biofilm formation, particularly as a locking solution for vascular access catheters. researchgate.netnih.gov

Catheter-related infections are a significant source of morbidity and mortality, especially in hemodialysis patients. oup.comnih.gov Traditionally, heparin has been used as a catheter lock solution for its anticoagulant properties, but it has minimal antimicrobial activity. oup.comnih.gov In contrast, trisodium citrate solutions, particularly at higher concentrations (e.g., 30%), have demonstrated superior antimicrobial and anti-biofilm capabilities. researchgate.netnih.gov A randomized controlled trial directly comparing a 30% trisodium citrate lock solution to a standard heparin lock in hemodialysis catheters revealed a dramatic reduction in biofilm coverage. researchgate.netnih.gov In catheters locked with trisodium citrate, the average surface area covered by biofilm was significantly lower than in those locked with heparin. researchgate.netnih.gov

The inhibitory effect of trisodium citrate extends to specific, resilient pathogens. Studies on Klebsiella pneumoniae, a notable nosocomial pathogen, have shown that a 4% trisodium citrate solution can significantly inhibit biofilm formation. researchgate.netnih.gov Research indicates that the timing of application is crucial, with the most effective inhibition occurring when the citrate is present from the initial stages of potential colonization. researchgate.netnih.gov Similarly, sodium citrate has been shown to reduce biofilm formation by Pseudomonas aeruginosa by more than 70% at concentrations of 4% and 5%. mdpi.com The mechanism behind this anti-biofilm activity is linked to its ability to chelate calcium ions, disrupting the integrity of the biofilm matrix. oup.comnih.gov

The table below presents key findings from studies on the efficacy of trisodium citrate in biofilm prevention.

| Application/Study | Pathogen(s) | Trisodium Citrate Concentration | Key Finding | Reference |

|---|---|---|---|---|

| Hemodialysis Catheter Lock | General microbial flora | 30% | Reduced average biofilm coverage to 16% compared to 63% with heparin locking. | researchgate.netnih.gov |

| In vitro Biofilm Inhibition | Klebsiella pneumoniae | 4% | Significantly lowered biofilm mass, with the best effect observed when added at the initial stage of culture. | researchgate.netnih.gov |

| In vitro Biofilm Inhibition | Pseudomonas aeruginosa | 4% - 5% | Decreased biofilm formation by 74.64% and 76.02%, respectively. | mdpi.com |

| In vitro Susceptibility Tests | S. aureus, S. epidermidis, E. coli, P. aeruginosa, C. albicans | 2.2%, 7.5%, 15%, 30% | Demonstrated dose-dependent antimicrobial activity, with 30% TSC being the most effective, significantly inhibiting all tested strains. | oup.comnih.gov |

Innovations in Materials Science and Engineering

Role in Nanomaterial Synthesis and Engineering

The synthesis of nanomaterials with controlled properties is a cornerstone of nanotechnology. Citric acid trisodium (B8492382) salt hydrate (B1144303) is a key reagent in this field, enabling the controlled formation of metallic nanoparticles and the functionalization of nanostructures.

Citric acid trisodium salt hydrate is widely employed as a reducing and capping agent in the synthesis of metallic nanoparticles. beloit.edutaylorandfrancis.com In the well-known Turkevich method for synthesizing gold nanoparticles (AuNPs), trisodium citrate (B86180) reduces gold(III) ions to neutral gold atoms. beloit.edumdpi.com This process involves heating a solution of a gold salt, such as tetrachloroauric acid, to a boil and then adding a solution of trisodium citrate. beloit.eduwisc.edu The citrate ions facilitate the reduction of Au³⁺ to Au⁰, leading to the nucleation and subsequent growth of the nanoparticles. beloit.edumdpi.com The formation of AuNPs is often indicated by a color change in the solution, typically to a deep red. beloit.eduwisc.edu

Similarly, in the synthesis of silver nanoparticles (AgNPs), trisodium citrate acts as a reducing agent and a shape-directing agent. acs.orgnih.gov It is often used in combination with other reducing agents like sodium borohydride (B1222165) to produce stable, monodisperse AgNPs. journalirjpac.comnih.gov The citrate ions are believed to selectively adsorb onto the {111} facets of silver, which can influence the final morphology of the nanoparticles. acs.org

For copper nanoparticle (CuNP) synthesis, trisodium citrate is also utilized as both a reducing and stabilizing agent. rjlbpcs.comrasayanjournal.co.in In a typical chemical reduction method, an aqueous solution of a copper salt, like copper sulfate (B86663) or copper chloride, is treated with trisodium citrate to form copper nanoparticles. rjlbpcs.comrasayanjournal.co.innih.gov The reaction leads to the formation of a colloidal copper solution, with the citrate preventing the aggregation of the newly formed nanoparticles. rjlbpcs.com

Table 1: Role of this compound in Metallic Nanoparticle Synthesis

| Metallic Nanoparticle | Precursor Salt Example | Role of this compound | Typical Observation |

|---|---|---|---|

| Gold (Au) | Tetrachloroauric acid (HAuCl₄) | Reducing agent, Capping agent beloit.eduwisc.edu | Solution turns deep red beloit.eduwisc.edu |

| Silver (Ag) | Silver nitrate (B79036) (AgNO₃) | Reducing agent, Shape-directing agent, Stabilizer acs.orgnih.gov | Solution turns yellow acs.org |

| Copper (Cu) | Copper sulfate (CuSO₄) | Reducing agent, Stabilizing agent rjlbpcs.comnih.gov | Formation of a brown colored solution rjlbpcs.com |

The concentration of this compound plays a crucial role in controlling the size and morphology of the resulting nanoparticles. For gold nanoparticles, varying the citrate-to-gold ratio can adjust the final particle size. taylorandfrancis.com A higher ratio of citrate to gold generally leads to the formation of smaller nanoparticles due to faster nucleation. taylorandfrancis.com Conversely, lower ratios can result in larger particles. Research has shown that adjusting the weight ratio of trisodium citrate dihydrate to tetrachloroauric acid allows for the production of AuNPs with varying sizes and dispersity. nih.gov

In the case of silver nanoparticles, trisodium citrate's role as a capping agent that preferentially binds to certain crystallographic facets is key to controlling morphology. acs.orgresearchgate.net This selective adsorption can lead to the formation of anisotropic structures like nanoplates. acs.org The concentration of trisodium citrate can also affect the stability and size of silver nanoprisms, with lower concentrations at times leading to broader plasmonic peaks for larger prisms. nih.gov Studies have demonstrated that by varying the concentration of trisodium citrate, along with other parameters like the concentration of silver nitrate and stirring time, the average particle size of AgNPs can be controlled. journalirjpac.comresearchgate.net

For copper nanoparticles, the use of trisodium citrate as a stabilizer helps in obtaining well-dispersed, spherical nanoparticles with controlled sizes. rasayanjournal.co.inmdpi.com The concentration of the citrate, along with other synthesis parameters like pH and temperature, can be adjusted to control the final particle size. mdpi.com

Table 2: Influence of this compound Concentration on Nanoparticle Properties

| Nanoparticle | Effect of Increasing Citrate Concentration | Resulting Property Change |

|---|---|---|

| Gold (Au) | Faster nucleation taylorandfrancis.com | Smaller and more monodisperse nanoparticles taylorandfrancis.comnih.gov |

| Silver (Ag) | Enhanced stabilization and surface capping nih.gov | Control over size and morphology, potentially leading to nanoplates acs.orgjournalirjpac.com |

| Copper (Cu) | Increased stabilization mdpi.com | Formation of stable, well-dispersed nanoparticles mdpi.com |